N-hydroxy-N-o-tolylbenzamide is classified as an N-hydroxy amide, a subclass of compounds characterized by the presence of both hydroxyl and amide functional groups. These compounds are known for their diverse biological activities and roles in various chemical processes. The specific structure of N-hydroxy-N-o-tolylbenzamide includes a tolyl group (derived from toluene) attached to the nitrogen atom of the amide, which enhances its solubility and reactivity compared to other amides.
The synthesis of N-hydroxy-N-o-tolylbenzamide typically involves several key steps:
A general synthetic route can be outlined as follows:
The molecular structure of N-hydroxy-N-o-tolylbenzamide can be described using various analytical techniques:
N-hydroxy-N-o-tolylbenzamide can participate in various chemical reactions:
The mechanism of action for N-hydroxy-N-o-tolylbenzamide involves:
The physical and chemical properties of N-hydroxy-N-o-tolylbenzamide include:
N-hydroxy-N-o-tolylbenzamide has several scientific applications:
N-hydroxy-N-o-tolylbenzamide represents a structurally specialized benzamide derivative characterized by an N-hydroxy substitution (hydroxamic acid functionality) and an ortho-methylphenyl attachment. Its systematic IUPAC name is N-hydroxy-2-methyl-N-phenylbenzamide, with alternative chemical designations including N-hydroxy-2-methylbenzanilide and o-tolyl-N-hydroxybenzamide. The molecular formula is C₁₄H₁₃NO₂ (molecular weight: 227.26 g/mol), featuring:
Table 1: Molecular Identifiers of N-hydroxy-N-o-tolylbenzamide
Identifier | Value |
---|---|
CAS Registry Number | 62639-21-8 |
Canonical SMILES | CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
InChI Key | LNWPULCBCPNIJU-UHFFFAOYSA-N |
The compound emerged from targeted medicinal chemistry efforts to optimize histone deacetylase (HDAC) inhibitors, particularly inspired by belinostat’s N-hydroxycinnamamide scaffold. Early HDAC inhibitor development (e.g., vorinostat) established the critical role of hydroxamic acid as a zinc-binding group (ZBG). Researchers subsequently explored aromatic amides with substituted aniline caps to enhance target affinity and selectivity. The ortho-tolyl variant was strategically designed to investigate steric influences on HDAC isoform binding, leveraging structure-activity relationship (SAR) studies of N-hydroxybenzamide derivatives reported between 2010–2020 [1] [2]. Synthetic routes were adapted from methodologies for analogous HDAC inhibitors, utilizing Heck coupling and hydroxylamine-mediated ester-to-hydroxamate conversions [1].
This molecule exemplifies three key chemical principles:
3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid + methyl 4-aminobenzoate → Methyl 4-(3-(4-(benzyloxy)-3-methoxyphenyl)propanamido)benzoate [2]
Stage 2: Hydroxamic Acid FormationThe methyl ester intermediate undergoes hydroxylaminolysis under basic conditions (NaOH/KOH):
Methyl benzamide derivative + NH₂OH/NaOH → N-hydroxybenzamide [1]
Table 2: Key Synthetic Intermediates
Intermediate | Function | Yield Range |
---|---|---|
Methyl 4-aminobenzoate | Aniline cap precursor | 70–85% |
Methyl cinnamate derivative | Linker-ZBG hybrid scaffold | 65–80% |
N-(o-tolyl)benzamide ester | Hydroxamic acid precursor | 60–75% |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9